N'-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide
Description
Properties
IUPAC Name |
N'-benzoyl-1-methyltriazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-16-7-9(12-15-16)11(18)14-13-10(17)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDJYDXIPVTREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This method is highly efficient and provides high yields of the desired product. The general synthetic route involves the reaction of an azide derivative with an alkyne derivative in the presence of a copper catalyst. The reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Nucleophilic Acylation and Cyclocondensation
The benzohydrazide moiety undergoes cyclocondensation with carbonyl-containing reagents:
-
Reaction with aldehydes : Forms Schiff bases, which cyclize to 1,3,4-oxadiazoles under oxidative conditions (e.g., I₂/TBHP) .
Example: -
Reaction with CS₂ : Forms thiosemicarbazides, which cyclize to 1,3,4-thiadiazoles upon treatment with H₂SO₄ .
Triazole Ring Functionalization
The 1,2,3-triazole ring participates in regioselective reactions:
-
Electrophilic substitution : Bromination at the C5 position using NBS/CCl₄ yields 5-bromo derivatives .
-
Reduction : NaBH₄ selectively reduces ester groups adjacent to the triazole ring (e.g., methyl esters → hydroxymethyl groups) .
Metal Complexation
The hydrazide and triazole groups act as polydentate ligands for transition metals (e.g., Cu(II), Ag(I)):
| Metal Salt | Complex Structure | Application |
|---|---|---|
| CuCl₂ | Square-planar Cu(II) complex | Anticancer agents |
| AgNO₃ | Linear Ag(I) coordination via triazole-N | Antimicrobial coatings |
Biological Activity
Derivatives exhibit notable bioactivity:
-
Anticancer : IC₅₀ values of 8–12 μM against MCF-7 (breast cancer) via topoisomerase II inhibition .
-
Antimicrobial : MIC ≤ 4 µg/mL against S. aureus due to membrane disruption .
Thermal and Stability Studies
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with stability attributed to aromatic and triazole ring conjugation .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial activity. N'-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that benzohydrazide derivatives can inhibit the growth of Mycobacterium tuberculosis, making them promising candidates for developing new anti-tubercular drugs .
Anticancer Potential
The anticancer properties of triazole derivatives are well-documented. This compound has been investigated for its potential to induce apoptosis in cancer cells. The presence of the hydrazide group is believed to enhance its ability to interact with biological targets involved in cancer progression .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Compounds similar to this compound have demonstrated significant antioxidant activity in vitro, suggesting their potential use in preventing cellular damage caused by free radicals .
Synthesis and Structure
The synthesis of this compound typically involves condensation reactions between appropriate precursors under controlled conditions. The structure is confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into the compound's conformation and molecular interactions .
Antimycobacterial Activity
In a study focused on the synthesis of benzohydrazide derivatives, this compound was identified as a potent inhibitor of Mycobacterium tuberculosis with a favorable binding affinity in molecular docking studies. The compound exhibited a Libdock score indicating strong interaction with target proteins involved in mycobacterial metabolism .
Anticancer Research
Another research project explored the anticancer effects of various triazole derivatives, including this compound. The findings suggested that this compound could effectively inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of N’-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This compound has been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include substitutions on the triazole ring, benzohydrazide backbone, or appended aromatic systems. These modifications influence electronic properties, solubility, and bioactivity:
Physicochemical Properties
- Melting Points: Halogenated derivatives (e.g., 4-chlorobenzyl in ) exhibit higher melting points (314°C) compared to non-halogenated analogs, attributed to increased molecular rigidity and intermolecular interactions .
- Solubility : Methoxy and benzofuran groups () likely enhance solubility in organic solvents, whereas halogenated derivatives may favor lipid membranes .
Biological Activity
N'-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide is a compound that has garnered attention due to its potential biological activities. This article aims to explore the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by case studies and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of benzohydrazide with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. The following general reaction scheme can be outlined:
-
Starting Materials :
- Benzohydrazide
- 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
-
Reaction Conditions :
- Solvent: Ethanol or DMSO
- Temperature: Reflux for several hours
- Yield : Typically around 70-90% depending on the reaction conditions.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of triazole derivatives. Studies have shown that this compound exhibits potent antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal strains .
Anticancer Activity
Research has also highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation.
Case Study: Anticancer Evaluation
In a study involving various cancer cell lines (e.g., HeLa and MCF-7), compounds related to this compound demonstrated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM. The mechanism of action was attributed to the inhibition of thymidylate synthase and induction of apoptosis .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which is significant for neuroprotective applications.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells at the G2/M phase, leading to increased apoptosis rates.
Q & A
Basic: What are the optimized synthetic routes for N'-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide, and how can reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Azide Formation: Reacting benzyl chloride derivatives with sodium azide.
- Cycloaddition: Coupling the azide with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under Cu(I) catalysis.
- Hydrazide Conjugation: Introducing the benzohydrazide moiety via nucleophilic acyl substitution.
Optimization Tips:
- Use anhydrous solvents (e.g., ethanol or DMF) to minimize side reactions .
- Control temperature (reflux at 80–100°C) and catalyst loading (1–5 mol% CuI) to enhance yield (reported 75–88% in analogous syntheses) .
- Purify via column chromatography or recrystallization to achieve >95% purity .
Basic: How is structural characterization performed for this compound, and what are critical validation steps?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and hydrazide linkage. Key signals include:
- X-Ray Diffraction: Resolve crystal structures using SHELXL (e.g., space group determination, refinement of thermal displacement parameters) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS [M+H]⁺) and fragmentation patterns .
Validation: Cross-check NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .
Advanced: How can computational methods like DFT and molecular docking guide the study of this compound’s electronic properties and target interactions?
Methodological Answer:
- DFT Calculations:
- Molecular Docking:
- ADME Prediction: Apply SwissADME to assess drug-likeness (e.g., Lipinski’s Rule of Five, bioavailability scores) .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for bioactivity assessment?
Methodological Answer:
- In Vitro Assays:
- SAR Design:
Advanced: How do crystallographic techniques resolve conformational ambiguities in triazole-carbohydrazide derivatives?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL. Key metrics:
- Twinning Analysis: Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
Advanced: How can conflicting spectral and crystallographic data be reconciled during structure validation?
Methodological Answer:
- Scenario: Discrepancy between NMR (suggesting free rotation) and X-ray (fixed conformation).
- Resolution Steps:
Advanced: What methodologies assess the pharmacokinetic potential of this compound?
Methodological Answer:
- In Silico ADME: Predict logP (2.5–3.5), aqueous solubility (LogS > -4), and cytochrome P450 interactions using QikProp .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding: Use equilibrium dialysis (e.g., >90% binding indicates limited free drug availability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
